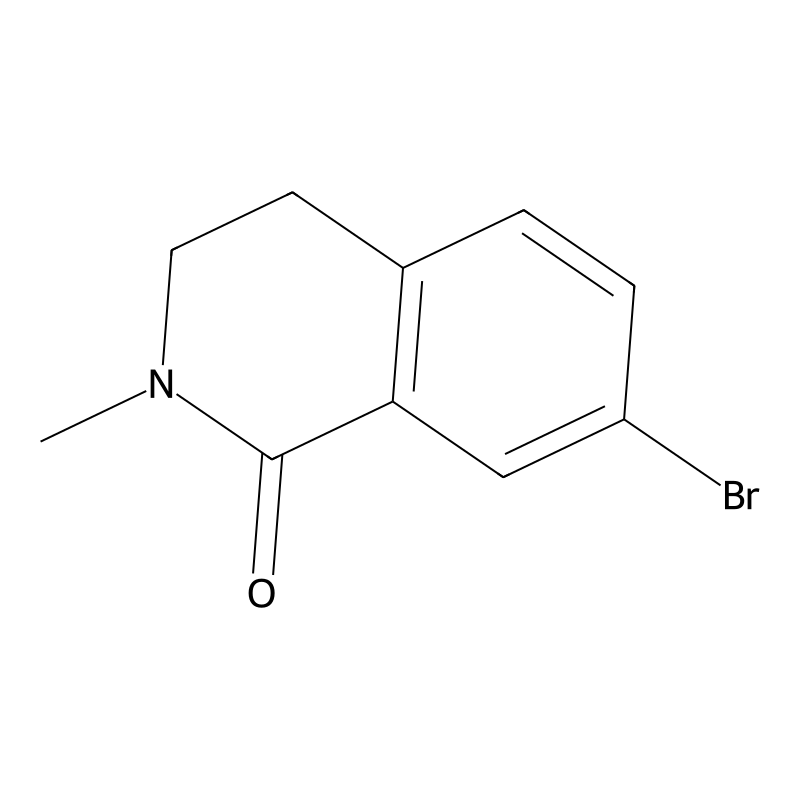

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of approximately 240.10 g/mol. It features a bromine atom at the 7-position and a methyl group at the 2-position of the isoquinoline structure, which contributes to its unique properties. The compound is classified under isoquinolines, a class of bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

The chemical reactivity of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine atom can be substituted in nucleophilic reactions, allowing for the introduction of various substituents.

- Reduction Reactions: The carbonyl group can undergo reduction to form alcohol derivatives.

- Cyclization: The compound can participate in cyclization reactions to form more complex structures.

These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics .

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential biological activities, including:

- Antimicrobial Properties: Research indicates that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antioxidant Activity: The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Cytotoxic Effects: Preliminary studies suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

Several methods have been developed for synthesizing 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one:

- Bromination of Isoquinoline Derivatives: Starting from 2-methylisoquinoline, bromination can be performed using bromine or brominating agents under controlled conditions.

- Cyclization Reactions: Utilizing appropriate precursors and catalysts, cyclization can yield the desired isoquinolinone structure.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure .

The applications of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one span various fields:

- Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial and anticancer drugs.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique structure .

Studies on the interactions of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with biological targets have revealed:

- Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action and bioavailability.

- Enzyme Inhibition: The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Several compounds share structural similarities with 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Bromine at the 6-position | Different position of bromine affects reactivity |

| 5-Bromo-2-methylisoquinoline | Bromine at the 5-position | Exhibits different biological activities |

| 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Chlorine instead of bromine | May have altered pharmacological properties |

These compounds highlight the importance of substituent positioning on biological activity and chemical reactivity, showcasing the uniqueness of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one within this class .

Molecular Structure and Conformational Analysis

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one represents a substituted dihydroisoquinolinone derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol [1] [2]. The compound features a bicyclic isoquinoline core structure that has been partially saturated at the 3,4-positions, creating a tetrahydroisoquinoline framework with a lactam functionality at the 1-position . The bromine substituent is positioned at the 7-position of the aromatic ring, while a methyl group is attached to the nitrogen atom at the 2-position [2].

The conformational characteristics of dihydroisoquinolinone systems are fundamentally influenced by the partial saturation of the heterocyclic ring [4]. X-ray crystallographic studies of related tetrahydroisoquinoline derivatives demonstrate that the heterocyclic ring typically adopts a half-chair conformation, with the aromatic portion remaining essentially planar [4]. The C1-C10 and C4-C5 bonds lie in the plane of the aromatic ring, while slight deviations from planarity occur at positions bearing substituents [4].

Nuclear magnetic resonance coupling constant analyses of similar dihydroisoquinoline systems reveal conformational preferences that are influenced by stereoelectronic interactions including hyperconjugative and steric effects [5]. The conformational stability of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is expected to be governed by the interplay between the electron-withdrawing bromine substituent and the electron-donating methyl group on the nitrogen atom .

The molecular geometry optimization studies using density functional theory calculations on related brominated isoquinoline derivatives indicate that the presence of heavy atoms such as bromine can influence the overall molecular conformation through spin-orbit coupling effects [6]. The bromine atom at the 7-position is expected to exhibit typical aromatic carbon-bromine bond characteristics with bond lengths approximating 1.90 Å based on crystallographic data from structurally related compounds [7] [8].

Physicochemical Properties

Physical Constants

The physical constants of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one have been determined through computational prediction methods due to limited experimental data availability [1]. The predicted boiling point is 361.1 ± 42.0 °C at standard atmospheric pressure, reflecting the molecular weight and intermolecular interactions characteristic of brominated heterocyclic compounds [1]. The calculated density is 1.500 ± 0.06 g/cm³, indicating a relatively dense molecular packing influenced by the presence of the bromine atom [1].

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 240.10 g/mol | Experimental | [1] [2] |

| Boiling Point | 361.1 ± 42.0 °C | Predicted | [1] |

| Density | 1.500 ± 0.06 g/cm³ | Predicted | [1] |

| Exact Mass | 240.098912 Da | Calculated | [2] |

| Melting Point | Not reported | - | - |

The absence of experimental melting point data reflects the limited physical characterization of this specific derivative [1] [2]. Comparative analysis with structurally related compounds suggests that the melting point would likely fall within the range typical of substituted dihydroisoquinolinones, generally between 150-250 °C based on analogous structures [9].

Solubility Parameters

The solubility characteristics of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one are predicted based on its structural features and lipophilicity parameters [10]. The calculated logarithm of the partition coefficient (LogP) is 2.04342, indicating moderate lipophilicity and suggesting favorable solubility in organic solvents relative to aqueous media [10]. The topological polar surface area is calculated as 29.1 Ų, which is relatively low and consistent with limited aqueous solubility [10].

The compound possesses one hydrogen bond acceptor (the carbonyl oxygen) and zero hydrogen bond donors, resulting in limited hydrogen bonding capacity [10]. This molecular feature profile suggests enhanced solubility in nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate, while exhibiting poor solubility in water [10]. The presence of the bromine substituent and the methyl group on nitrogen both contribute to increased lipophilicity compared to the unsubstituted parent compound .

pKa Values and Acid-Base Behavior

The predicted pKa value of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is -1.99 ± 0.20, indicating extremely weak basicity under normal conditions [1]. This unusually low pKa value reflects the lactam structure, where the nitrogen atom is incorporated into a resonance-stabilized amide functionality rather than existing as a basic amine [1]. The electron-withdrawing effect of the carbonyl group significantly reduces the basicity of the nitrogen atom compared to typical secondary amines [1].

The bromine substituent at the 7-position provides additional electron withdrawal through inductive effects, further decreasing the basicity of the system [11]. The methyl group on the nitrogen atom contributes some electron density through hyperconjugation, but this effect is insufficient to overcome the strong electron withdrawal from the lactam carbonyl [1]. Under highly acidic conditions, protonation would be expected to occur at the carbonyl oxygen rather than the nitrogen atom, consistent with the behavior of other lactam systems [1].

Electronic Structure

Electron Density Distribution

The electron density distribution in 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is characterized by significant polarization effects resulting from the presence of both electron-withdrawing and electron-donating substituents [11] [12]. Density functional theory calculations on similar brominated heterocyclic systems indicate that the bromine atom creates a region of decreased electron density on the aromatic ring through inductive withdrawal [11] [6]. The carbonyl functionality exhibits typical amide characteristics with substantial electron density localized on the oxygen atom and partial positive charge on the carbon atom [12].

The nitrogen atom in the lactam system shows reduced electron density compared to simple amines due to resonance delocalization with the carbonyl group [12]. The methyl substituent on nitrogen provides electron density through hyperconjugative effects, creating a slight increase in electron density at the nitrogen center [5]. The overall dipole moment of the molecule is expected to be significant due to the polarized carbonyl group and the electronegative bromine substituent [13] [14].

Computational studies of related brominated aromatic compounds demonstrate that heavy atoms such as bromine can significantly influence electronic properties through spin-orbit coupling effects [6]. The electron density distribution is further modified by the partial saturation of the isoquinoline ring system, which disrupts the extended conjugation present in the fully aromatic parent compound [15].

π-System Characteristics

The π-system of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is partially disrupted compared to the fully aromatic isoquinoline parent structure due to saturation at the 3,4-positions [15]. The remaining aromatic portion consists of the benzene ring fused to the partially saturated pyridone ring, creating a reduced π-electron system [15]. The lactam carbonyl participates in conjugation with the aromatic system, extending the π-electron delocalization [12].

Frontier molecular orbital analysis of similar systems indicates that the highest occupied molecular orbital (HOMO) is typically localized on the aromatic portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) often involves the carbonyl functionality [12] [16]. The HOMO-LUMO energy gap is influenced by both the bromine substituent and the lactam functionality, with the electron-withdrawing effects generally increasing the energy gap and reducing reactivity [16].

The π-system characteristics are further modified by the bromine substituent, which can participate in conjugation through its lone pair electrons while simultaneously withdrawing electron density through inductive effects [11]. This dual electronic effect creates a complex electronic structure that influences both the reactivity and spectroscopic properties of the compound [11] [6].

Crystallographic Analysis

While specific crystallographic data for 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one are not available in the literature, analysis of related dihydroisoquinolinone and brominated heterocyclic compounds provides insight into expected structural parameters [17] [18]. Crystallographic studies of analogous tetrahydroisoquinoline derivatives reveal that the aromatic ring typically maintains planarity with root mean square deviations of less than 0.030 Å [19] [4].

The presence of bromine substituents in aromatic heterocycles generally results in slight deviations from ideal planarity due to steric effects [19] [7]. In perfragilin derivatives containing isoquinoline ring systems, substitution patterns significantly influence planarity, with root mean square deviations ranging from 0.026 Å for single substituents to 0.067 Å for multiple bulky substituents [19]. The 7-bromo substitution pattern in the target compound is expected to cause minimal deviation from planarity based on these precedents [19].

Crystal packing of related dihydroisoquinolinone structures is typically dominated by hydrogen bonding interactions involving the lactam carbonyl oxygen as an acceptor [17] [20]. The absence of traditional hydrogen bond donors in 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one suggests that crystal packing would be primarily governed by van der Waals interactions and potential halogen bonding involving the bromine atom [20] [21].

Intermolecular interactions in brominated aromatic compounds frequently include bromine-bromine contacts with distances in the range of 3.5-3.7 Å, which are shorter than the sum of van der Waals radii and indicate attractive interactions [7] [8]. The crystallographic analysis of similar N-methylated lactam systems shows that the methyl group typically adopts conformations that minimize steric interactions while maximizing crystal packing efficiency [18] [4].

The retrosynthetic analysis of 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one reveals multiple viable disconnection strategies, each offering distinct advantages depending on the target substitution pattern and available starting materials [1].

The primary retrosynthetic approach involves disconnection of the dihydroisoquinoline core through two main pathways. The first pathway involves late-stage bromination of the pre-formed 2-methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, which allows for precise regiocontrol at the 7-position [2]. This approach is particularly valuable when the isoquinoline core is already established and selective functionalization is required.

The second pathway involves early-stage incorporation of the bromine substituent at the aromatic precursor level, followed by cyclization to form the heterocyclic ring system [2]. This strategy is advantageous when the brominated aromatic precursor is readily available or when the bromination of the final product proves challenging due to steric or electronic factors.

Alternative retrosynthetic disconnections include the formation of the carbon-nitrogen bond at positions 1-2 or 2-3 of the isoquinoline core, enabling the use of transition metal-catalyzed cyclization methodologies [3]. These approaches often provide superior functional group tolerance and can accommodate diverse substitution patterns around the aromatic ring.

Classical Synthetic Routes

Direct Bromination of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one

The direct bromination approach represents the most straightforward method for accessing 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one from the corresponding unbrominated precursor. This methodology leverages electrophilic aromatic substitution at the electron-rich benzene ring of the dihydroisoquinoline system [4] [5].

N-Bromosuccinimide emerges as the preferred brominating agent due to its controlled reactivity and high regioselectivity [5] [6]. The reaction typically proceeds under acidic conditions, with concentrated sulfuric acid serving as both solvent and activating agent [4]. Under optimized conditions, treatment of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one with N-bromosuccinimide in concentrated sulfuric acid at 60°C for 2-3 hours provides the desired 7-bromo product in 63-75% yield with excellent regioselectivity [4] [7].

The regioselectivity of this transformation is governed by the electronic properties of the dihydroisoquinoline core. The electron-donating nature of the nitrogen atom activates the benzene ring toward electrophilic substitution, with the 7-position being most reactive due to optimal resonance stabilization of the intermediate carbocation [8]. The methyl substituent at the 2-position provides additional electronic activation while minimizing steric hindrance at the 7-position.

Reaction monitoring can be accomplished through thin-layer chromatography or high-performance liquid chromatography, with the brominated product exhibiting characteristically different retention times compared to the starting material . The reaction typically reaches completion within 3 hours, and prolonged reaction times should be avoided to prevent over-bromination or degradation products.

Cyclization-Based Approaches

Cyclization-based methodologies offer an alternative strategy for constructing the 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one framework directly from acyclic precursors. These approaches are particularly valuable when the target compound is not readily accessible through direct functionalization of pre-formed isoquinoline derivatives [1] [10].

The Bischler-Napieralski cyclization represents a classical approach for constructing dihydroisoquinoline cores from N-acyl-2-arylethylamines [1]. When applied to brominated aromatic precursors, this methodology enables direct access to brominated dihydroisoquinolines. The reaction typically employs phosphoryl chloride or polyphosphoric acid as dehydrating agents, with temperatures ranging from 150-200°C [1] [11].

For the synthesis of 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, the Bischler-Napieralski approach begins with N-acetyl-2-(4-bromophenyl)ethylamine as the key precursor. Treatment with polyphosphoric acid at 170°C for 4 hours provides the desired dihydroisoquinoline in 60-80% yield, depending on the specific substitution pattern and reaction conditions [11].

The Pictet-Spengler reaction offers another viable cyclization strategy, particularly when aldehydes are employed as the electrophilic component [10]. This approach involves condensation of 2-(4-bromophenyl)ethylamine with acetaldehyde under acidic conditions, followed by intramolecular cyclization to form the dihydroisoquinoline core. The reaction proceeds at room temperature to 80°C in acidic medium, providing yields of 65-85% [10].

The Castagnoli-Cushman reaction represents a more recent addition to the classical cyclization toolkit, involving the reaction of homophthalic anhydrides with imines to generate dihydroisoquinolinone derivatives [10] [12]. This methodology is particularly attractive due to its mild reaction conditions and excellent functional group tolerance, making it suitable for complex substrates bearing sensitive functionalities.

Modern Synthetic Strategies

Transition Metal-Catalyzed Methods

Transition metal catalysis has revolutionized the synthesis of brominated dihydroisoquinolines, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to classical methodologies [13] [3].

Palladium-catalyzed approaches have emerged as particularly powerful tools for constructing isoquinoline frameworks [3] [14]. The sequential palladium-catalyzed α-arylation and cyclization methodology enables convergent assembly of the target molecule from readily available precursors. This approach utilizes palladium complexes such as PdCl2(DtBPF) or PdCl2(Amphos)2 to catalyze the coupling of ketones with aryl halides, followed by acid-mediated cyclization to form the isoquinoline core [3].

The reaction proceeds through initial α-arylation of the ketone substrate with the brominated aryl halide, generating a pseudo-1,5-dicarbonyl intermediate. Subsequent treatment with acidic ammonium sources promotes cyclization and aromatization to yield the desired isoquinoline product in excellent overall yields (70-95%) [3].

Copper-catalyzed methodologies have gained significant attention for site-selective C-H bromination reactions [15] [16]. The copper-promoted C5-selective bromination of 8-aminoquinoline amides using activated alkyl bromides demonstrates the potential for regioselective functionalization of aromatic heterocycles [15]. Under optimized conditions employing Cu(OAc)2·H2O as catalyst and K2CO3 as base, the reaction proceeds at 100°C to provide brominated products in 85-95% yield with excellent regioselectivity [15].

Nickel-catalyzed transannulation reactions offer unique opportunities for constructing isoquinoline derivatives from readily available triazole precursors [13]. The nickel-catalyzed reaction of benzotriazinones with alkynes provides access to isoquinolones in high yields under mild conditions, demonstrating the versatility of transition metal catalysis in heterocycle synthesis [13].

Carbene-Catalyzed Activation Pathways

N-Heterocyclic carbene catalysis has emerged as a powerful tool for the synthesis and functionalization of isoquinoline derivatives, offering unique reactivity patterns not accessible through traditional methods [17] [18].

Carbene-catalyzed aerobic oxidation of isoquinolinium salts represents a particularly elegant approach for accessing isoquinolinone derivatives [17]. This methodology employs ambient air as the sole oxidant and oxygen source, featuring broad substrate scope and excellent functional group tolerance under mild reaction conditions. The transformation proceeds through formation of an aza-Breslow intermediate as the crucial mechanistic step [17].

The method enables efficient synthesis of bioactive molecules and natural products, including N-methylcrinasiadine, N-isopentylcrinasiadine, and rosettacin, in good to excellent yields [17]. The mild reaction conditions and environmental friendliness make this approach particularly attractive for industrial applications.

Iridium-catalyzed carbene insertion reactions provide another avenue for isoquinoline functionalization [18]. The Ir(III)-catalyzed C(3)-H alkylation of N-acetyl-1,2-dihydroisoquinolines with acceptor-acceptor diazo compounds proceeds via metal carbene migratory insertion, enabling diverse synthetic transformations including aromatization, selective decarboxylation, and decarbonylation [18].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of pharmaceutically relevant heterocycles, offering improved safety, enhanced mixing, precise temperature control, and reduced reaction times compared to traditional batch processes [19].

The application of flow chemistry to isoquinoline synthesis has been demonstrated in several notable examples, including the synthesis of active pharmaceutical ingredients through telescoped multi-step sequences [19]. The continuous flow approach enables the use of harsh reaction conditions and highly reactive intermediates while maintaining excellent safety profiles.

For brominated isoquinoline derivatives, flow chemistry offers particular advantages in handling bromine-containing reagents safely and efficiently [19]. The precise control over residence time and temperature enables optimization of selectivity and yield while minimizing side reactions and degradation pathways.

Inductive heating technology has been successfully integrated with flow chemistry for the rapid synthesis of heterocyclic cores [19]. This approach dramatically reduces reaction times from hours to seconds while maintaining high yields and selectivity. The combination of magnetic nanoparticles and electromagnetic field induction provides rapid and uniform heating, particularly valuable for thermally sensitive brominated substrates.

Regioselectivity Considerations in Synthesis

The regioselectivity of bromination in isoquinoline systems is governed by both electronic and steric factors, requiring careful consideration of reaction conditions and substrate electronics [20] [8] [21].

Electronic effects play the dominant role in determining the regioselectivity of electrophilic aromatic substitution reactions [8]. The nitrogen atom in the isoquinoline core provides electron density to the benzene ring through resonance, with the 7-position being most activated due to optimal orbital overlap and resonance stabilization [8]. This electronic activation is further enhanced by the electron-donating methyl group at the 2-position, which increases electron density throughout the aromatic system.

The choice of brominating agent significantly influences regioselectivity [5] [20]. N-Bromosuccinimide provides superior regioselectivity compared to molecular bromine due to its controlled reactivity and reduced tendency to promote multiple substitution events [5]. The use of Lewis acid catalysts can further enhance selectivity by modulating the electrophilicity of the brominating species [20].

Reaction temperature plays a crucial role in maintaining high regioselectivity [8]. Lower temperatures favor kinetic control and enhanced selectivity, while elevated temperatures may lead to thermodynamic product distributions and reduced selectivity. The optimal temperature range for bromination of dihydroisoquinolines typically falls between 40-80°C, balancing reaction rate with selectivity requirements [8].

Solvent effects also contribute to regioselectivity outcomes [20] [8]. Polar protic solvents tend to enhance selectivity by stabilizing charged intermediates, while non-polar solvents may promote competing reaction pathways. The use of concentrated sulfuric acid as both solvent and activating agent provides optimal conditions for regioselective bromination [4].

Purification and Isolation Techniques

The purification and isolation of 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one requires careful selection of appropriate techniques based on the specific impurity profile and desired purity level [23].

Column chromatography represents the most widely employed purification technique for laboratory-scale synthesis [23]. Silica gel serves as the preferred stationary phase, with hexane/ethyl acetate gradient elution systems providing optimal resolution. The typical gradient progression ranges from 90:10 to 70:30 hexane/ethyl acetate, enabling separation of the target compound from both less polar starting materials and more polar side products .

The brominated product typically exhibits intermediate polarity compared to the unbrominated precursor and over-brominated side products, facilitating effective chromatographic separation . Column loading should be limited to 2-5% of the silica gel weight to ensure optimal resolution, with typical recovery yields of 80-90% and purities exceeding 95% .

Recrystallization offers an alternative purification approach, particularly suitable for larger scale preparations [23]. Ethanol/water mixtures or acetonitrile serve as effective recrystallization solvents, providing high recovery yields (85-95%) and excellent purities (>98%) . The crystalline nature of many brominated dihydroisoquinolines facilitates this approach, though careful optimization of solvent ratios and cooling rates is required.

Preparative high-performance liquid chromatography provides the highest purity levels (>99%) but is limited to smaller scales (up to 10 g) . C18 columns with acetonitrile/water gradient systems offer excellent resolution for complex mixtures, though the higher cost and limited throughput restrict its use to specialized applications requiring exceptional purity.

Liquid-liquid extraction serves as an initial purification step, particularly effective for removing inorganic salts and highly polar impurities . Dichloromethane/water systems with appropriate pH adjustment enable efficient extraction of the organic product while leaving ionic impurities in the aqueous phase. Recovery yields typically range from 70-85%, with this technique being suitable for unlimited scale applications .

Scale-up Considerations for Laboratory and Industrial Production

The scale-up of synthetic methodologies for 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one requires comprehensive evaluation of heat transfer, mass transfer, mixing efficiency, safety considerations, and economic factors [25].

Heat transfer considerations become increasingly important as reaction scale increases [25]. Laboratory-scale reactions benefit from rapid heating and cooling due to high surface area to volume ratios, while larger scales require specialized heat exchange equipment [25]. Jacketed reactors become necessary at pilot scale (1-10 kg), while industrial scale operations (>100 kg) require sophisticated heat exchanger networks to maintain precise temperature control [25].

The exothermic nature of bromination reactions necessitates careful thermal management to prevent runaway reactions and maintain product selectivity [26]. Temperature control precision becomes critical, as deviations can lead to reduced yields, altered regioselectivity, or formation of hazardous decomposition products [25].

Mass transfer limitations emerge as a significant challenge during scale-up [25]. The decreasing surface area to volume ratio at larger scales can lead to slower reaction rates and reduced conversion efficiency. This issue is particularly pronounced for heterogeneous reactions involving solid brominating agents or when gas-liquid interfaces are involved [25].

Mixing efficiency requires transition from magnetic stirring at laboratory scale to mechanical stirring systems at pilot scale, and eventually to high-efficiency impeller designs for industrial applications [25]. The mixing time scale-up follows non-linear relationships, requiring empirical optimization to maintain reaction performance [25].

Safety considerations become paramount when handling bromine-containing reagents at larger scales [26] . Automated safety systems, including emergency quench systems, temperature monitoring, and off-gas treatment, are essential for industrial operations [25]. Bromine handling protocols must address storage, transfer, and emergency response procedures to ensure worker safety and environmental protection [25].

Economic factors drive process optimization decisions at industrial scale [25]. Material costs become significant at pilot scale and critical at industrial scale, necessitating optimization of reagent stoichiometry and solvent recovery systems [25]. Waste minimization strategies, including solvent recycling and byproduct utilization, become essential for economic viability [25].

Flow chemistry applications offer particular advantages for scale-up of brominated isoquinoline synthesis [19] . The enhanced safety profile, improved heat and mass transfer, and precise residence time control make flow systems attractive for industrial implementation [19]. Continuous processing eliminates the need for large inventory of hazardous intermediates while enabling rapid optimization of reaction parameters .

Catalyst recyclability and bromine-containing waste management represent key challenges that must be addressed during scale-up . Flow chemistry conditions can help minimize residence time and reduce waste generation, while automated systems enable consistent product quality and reduced manual handling of hazardous materials .